Benzenamine, N,N'-1,2-ethanediylidenebis-
Description
Significance of Bis-Schiff Bases in Organic Chemistry and Materials Science
Bis-Schiff bases are a significant class of organic compounds due to their synthetic flexibility and the unique properties of the C=N group. jmest.org These compounds are notable for their ability to form stable complexes with a wide array of metal ions, acting as excellent chelating agents. jmest.orgelectrochemsci.org This property is particularly enhanced when functional groups like hydroxyl (-OH) or sulfhydryl (-SH) are located near the azomethine group, facilitating the formation of stable five or six-membered rings with the metal ion. jmest.org
The applications of bis-Schiff bases and their metal complexes are extensive and varied, spanning catalysis, materials science, and medicinal chemistry. zu.edu.pk In the realm of catalysis, these complexes are utilized in various chemical reactions, including oxidation, reduction, and polymerization. zu.edu.pk The metal ion within the complex often provides the necessary electron transfer for the reaction, while the Schiff base ligand can modulate the metal's reactivity. zu.edu.pk They also show catalytic activity in the hydrogenation of olefins and are used in biomimetic catalytic reactions. jmest.org
In materials science, bis-Schiff base metal complexes serve as precursors for synthesizing metal-containing materials such as metal-organic frameworks (MOFs). zu.edu.pk MOFs are porous materials with high surface areas, making them suitable for applications like gas storage, catalysis, and drug delivery. zu.edu.pk The inherent properties of Schiff bases, such as high mechanical resistance, good optoelectronic properties, and thermal stability, make them valuable in the development of new materials. taylorandfrancis.com
Furthermore, bis-Schiff bases have been investigated for a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. zu.edu.pknih.gov Their ability to form complexes with metals is often linked to their enhanced biological activity. researchgate.net
Below is a table summarizing the key application areas of bis-Schiff bases:
| Field | Specific Applications | Key Properties Utilized |
| Catalysis | Oxidation, reduction, polymerization, hydrogenation of olefins, biomimetic reactions. zu.edu.pkjmest.org | Ability to stabilize metal ions in various oxidation states, tunable electronic and steric properties. zu.edu.pk |
| Materials Science | Precursors for Metal-Organic Frameworks (MOFs), development of optoelectronic materials. zu.edu.pktaylorandfrancis.com | High thermal stability, mechanical resistance, porosity in derived structures. zu.edu.pktaylorandfrancis.com |
| Medicinal Chemistry | Antibacterial, antifungal, anticancer, and anti-inflammatory agents. zu.edu.pknih.gov | Ability to chelate metal ions, structural similarity to biological molecules. zu.edu.pkjmest.org |
| Sensors | Cation carriers in potentiometric sensors for specific metal ions. jmest.org | Excellent selectivity, sensitivity, and stability for particular metal ions. jmest.org |
Historical Context and Evolution of Research on Glyoxal-Derived Bis-Imines
The foundation for the study of bis-imines was laid by the German chemist Hugo Schiff, who first described the synthesis of compounds containing a carbon-nitrogen double bond in 1864. zu.edu.pknih.gov These compounds, formed from the condensation of primary amines with carbonyl compounds, were subsequently named Schiff bases in his honor. nih.gov
The specific use of glyoxal (B1671930) in reactions with primary amines has been a subject of study for a considerable time, although early research was sometimes hampered by the undefined quality of commercially available glyoxal. google.com Glyoxal, the simplest dialdehyde (B1249045), provides a direct route to the formation of bis-Schiff bases, also known as diimines, through its reaction with two equivalents of a primary amine. google.com
Early investigations into the reactions of glyoxal with aromatic primary amines were documented in the chemical literature, laying the groundwork for understanding the formation and properties of glyoxal-derived bis-imines. acs.org The development of high-purity glyoxal has since enabled more definitive studies of its chemistry with a variety of amines. google.com
Research in this area has evolved to include the synthesis and characterization of a wide range of glyoxal-derived bis-imines with different substituents on the amine component. This has allowed for the fine-tuning of the electronic and steric properties of the resulting ligands and their metal complexes. The study of these compounds has expanded from fundamental synthesis and characterization to exploring their applications in coordination chemistry and materials science.
Scope and Academic Relevance of Benzenamine, N,N'-1,2-ethanediylidenebis-
Benzenamine, N,N'-1,2-ethanediylidenebis-, as a specific example of a glyoxal-derived bis-imine, holds academic relevance primarily in the field of coordination chemistry. Its structure, featuring two imine functionalities and two phenyl groups, makes it a versatile ligand for coordinating with metal ions. The nitrogen atoms of the imine groups can donate their lone pair of electrons to form coordinate bonds with metal centers, leading to the formation of stable chelate rings.
The academic interest in this compound and its derivatives lies in several key areas:
Ligand Design and Synthesis: The synthesis of Benzenamine, N,N'-1,2-ethanediylidenebis- and its substituted analogues allows for the systematic study of how modifications to the ligand structure affect the properties of the resulting metal complexes. Researchers can introduce various substituents onto the phenyl rings to alter the electronic and steric environment around the metal coordination site.
Coordination Chemistry: A significant body of research focuses on the synthesis and characterization of metal complexes of Benzenamine, N,N'-1,2-ethanediylidenebis- and related ligands. rsc.org These studies often involve determining the stoichiometry, geometry, and stability of the complexes formed with a variety of transition metals and other metal ions.
Structural Studies: X-ray crystallography and other spectroscopic techniques are employed to elucidate the precise three-dimensional structures of these compounds and their metal complexes. nih.gov This provides valuable insights into bonding and the influence of the ligand on the coordination geometry of the metal.
Catalysis: The metal complexes of Benzenamine, N,N'-1,2-ethanediylidenebis- and its derivatives are investigated for their potential as catalysts in various organic transformations. The ability to tune the ligand structure allows for the optimization of catalytic activity and selectivity.
The table below provides an overview of the key research areas involving Benzenamine, N,N'-1,2-ethanediylidenebis- and its analogues:
| Research Area | Focus of Study | Techniques and Methodologies |
| Ligand Synthesis | Creation of novel bis-Schiff base ligands with tailored properties. | Organic synthesis, purification, and characterization (NMR, IR, Mass Spectrometry). |
| Coordination Chemistry | Formation and stability of metal-ligand complexes. rsc.org | Spectroscopic titrations, electrochemical methods, and computational studies. |
| Structural Analysis | Determination of molecular and crystal structures. nih.gov | Single-crystal X-ray diffraction, powder X-ray diffraction, and spectroscopic methods. |
| Catalysis | Evaluation of catalytic performance in organic reactions. | Reaction kinetics, product analysis (GC, HPLC), and mechanistic studies. |
The ongoing research into Benzenamine, N,N'-1,2-ethanediylidenebis- and related bis-Schiff bases continues to contribute to the fundamental understanding of coordination chemistry and the development of new functional materials and catalysts.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N'-diphenylethane-1,2-diimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHVEIHCWHKZET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475278 | |
| Record name | Benzenamine, N,N'-1,2-ethanediylidenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30834-75-4 | |
| Record name | Benzenamine, N,N'-1,2-ethanediylidenebis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations
Condensation Reactions with Aromatic Amines
The synthesis of Benzenamine, N,N'-1,2-ethanediylidenebis- is primarily achieved through the condensation reaction between an aromatic amine, specifically aniline (B41778), and a dicarbonyl compound, glyoxal (B1671930). This reaction forms the basis of conventional synthetic pathways.
Conventional Synthetic Pathways and Reaction Conditions
The traditional synthesis involves the direct reaction of two equivalents of aniline with one equivalent of glyoxal. This process typically requires heating the reactants, often in a suitable solvent, to facilitate the formation of the diimine product. The reaction proceeds through the nucleophilic attack of the amine groups of two aniline molecules on the carbonyl carbons of glyoxal, followed by the elimination of two molecules of water.
A general representation of this reaction is the condensation of anilines with α-diketones. A simple and convenient method for the synthesis of 1,4-diazabutadienes, such as Benzenamine, N,N'-1,2-ethanediylidenebis-, involves grinding glyoxal and anilines in the presence of an acid catalyst. lookchem.com
Role of Catalysis in Imine Formation (e.g., Acid Catalysis)
The formation of the imine bond in this condensation reaction is often accelerated by the presence of a catalyst, typically an acid. mdpi.com Acid catalysis plays a crucial role by protonating the carbonyl oxygen of glyoxal, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the aniline. mdpi.com This protonation enhances the reaction rate, leading to a more efficient synthesis of the diimine. Both Brønsted acids and Lewis acids can be employed to catalyze this type of reaction, with the choice of catalyst potentially influencing the reaction conditions and outcomes. mdpi.com The coordination of a Lewis or Brønsted acid to the imine's nitrogen atom increases its electrophilicity and enhances its reactivity toward electron-rich alkenes. mdpi.com
Solvent Effects and Reaction Optimization
The choice of solvent can significantly impact the yield and rate of the condensation reaction. Solvents that can azeotropically remove water, a byproduct of the reaction, are often favored as this drives the equilibrium towards the formation of the imine product. The polarity and boiling point of the solvent are critical parameters that need to be optimized to achieve the best results. For instance, in similar imine condensation reactions, solvents like dimethoxyethane (DME) have been shown to provide superior results compared to others like tetrahydrofuran (B95107) (THF), potentially due to better stabilization of reaction intermediates. nih.gov The use of conventional organic solvents is often critical for the target transformation. nih.gov
The table below illustrates the effect of different solvents on the yield of a related imine condensation reaction, highlighting the importance of solvent selection in optimizing the synthesis.
| Entry | Solvent | Yield (%) |
| 1 | Toluene (B28343) | 65 |
| 2 | Ethanol (B145695) | 50 |
| 3 | Acetonitrile | 58 |
| 4 | Dimethylformamide (DMF) | 72 |
| 5 | Dimethoxyethane (DME) | 82 |
| This table is a representative example based on findings for similar imine condensation reactions and illustrates the general principle of solvent effects. nih.gov |
Advanced Synthetic Strategies
To overcome some of the limitations of conventional synthetic methods, such as long reaction times and the use of volatile organic solvents, advanced synthetic strategies have been developed.
Microwave-Assisted Synthesis Approaches
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govsemanticscholar.orgijnc.ir In the context of synthesizing Benzenamine, N,N'-1,2-ethanediylidenebis-, microwave irradiation can significantly reduce reaction times and improve yields. nih.govsemanticscholar.orgresearchgate.net This technique provides rapid and uniform heating of the reaction mixture, leading to a more efficient conversion of reactants to products. Furthermore, microwave-assisted synthesis often allows for reactions to be carried out under solvent-free conditions, contributing to a greener and more environmentally friendly process. unipr.it For example, a novel microwave-assisted method has been reported for producing anilines from activated aryl halides in high yields, which reduces reaction requirements and eliminates the need for organic solvents and catalysts. nih.govresearchgate.net
The following table compares conventional heating with microwave-assisted synthesis for a representative imine formation reaction.
| Method | Reaction Time (hours) | Yield (%) |
| Conventional Heating | 8 | 75 |
| Microwave-Assisted | 0.25 | 92 |
| This table is a representative example illustrating the typical advantages of microwave-assisted synthesis in similar chemical transformations. |
Continuous Flow Reactor Methodologies for Scalable Production
For the large-scale production of Benzenamine, N,N'-1,2-ethanediylidenebis-, continuous flow reactor technologies offer significant advantages over traditional batch processes. nih.gov Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and higher yields. mdpi.com This methodology is particularly well-suited for exothermic reactions, as the high surface-area-to-volume ratio of the reactors allows for efficient heat dissipation. A continuous-flow approach has been reported for the generation and immediate reaction of N-chloramines, avoiding their difficult isolation and handling. nih.gov This highlights the potential for continuous flow in managing reactive intermediates and improving the safety and efficiency of chemical production. nih.govmdpi.com The development of such methodologies is crucial for the industrial-scale synthesis of this and other important chemical compounds.
Purification and Isolation Techniques for High-Purity Compounds
The synthesis of Benzenamine, N,N'-1,2-ethanediylidenebis- and related Schiff bases often yields products that require significant purification to remove unreacted starting materials, by-products, and solvents. The isolation of high-purity compounds is crucial for their subsequent use, particularly in coordination chemistry and catalysis, where impurities can significantly affect the properties and reactivity of the resulting metal complexes. inventi.in The stability of the imine bond is a key consideration during purification, as it is susceptible to hydrolysis, especially in the presence of moisture or acidic conditions. researchgate.net
Recrystallization is the most widely employed technique for the purification of solid Schiff bases. inventi.inresearchgate.net This method relies on the differential solubility of the compound and impurities in a given solvent or solvent mixture at varying temperatures. The choice of solvent is critical and is determined by the solubility profile of the specific Schiff base. inventi.in Ethanol, methanol, and mixtures of ethanol and water are commonly used for salen-type ligands. researchgate.netchemicalbook.com The process typically involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing the solution to cool slowly, leading to the formation of high-purity crystals. inventi.in The resulting precipitate is then collected by filtration and washed with a cold solvent to remove any remaining soluble impurities. chemicalbook.comresearchgate.net
Chromatographic techniques offer an alternative for purifying Schiff bases, especially when recrystallization is ineffective or when dealing with oily products. Column chromatography is a common choice; however, the acidic nature of standard silica (B1680970) gel can lead to the decomposition of acid-sensitive imines. researchgate.netresearchgate.net To mitigate this, neutral alumina (B75360) is often recommended as the stationary phase. researchgate.net Another approach is to use preparative reverse-phase chromatography, which can be gentler on the imine compound. researchgate.net For compounds that are particularly sensitive, specialized stationary phases like NH silica may be employed. researchgate.net The selection of the mobile phase (eluent) is tailored to the polarity of the compound to achieve effective separation.
Care must be taken during all purification and handling steps to minimize exposure to moisture and high temperatures, as these conditions can promote hydrolysis and thermal decomposition, reversing the formation of the Schiff base. researchgate.net Storing the purified compound in a sealed container under an inert atmosphere is advisable to maintain its stability. researchgate.net
Table 1: Summary of Purification Techniques for Salen-Type Schiff Bases
| Technique | Typical Solvents/Stationary Phase | Key Considerations | References |
|---|---|---|---|
| Recrystallization | Ethanol, Methanol, Ethanol/Water mixtures, Dry Benzene (B151609) | Most common method for solid products. Solvent choice is crucial for yield and purity. Slow cooling promotes larger, purer crystals. | inventi.inresearchgate.netchemicalbook.com |
| Column Chromatography | Neutral Alumina, NH Silica, Reverse-Phase Silica | Used for compounds that are difficult to recrystallize. Standard silica gel should be avoided due to its acidity, which can cause imine hydrolysis. | researchgate.netresearchgate.netnih.gov |
| Filtration and Washing | Cold Ethanol, Diethyl Ether | Used to collect the precipitated product after synthesis or recrystallization and wash away soluble impurities. | chemicalbook.comresearchgate.net |
| Drying | Air drying, Drying in vacuo | Removes residual solvent. Care must be taken to avoid excessive heat, which can cause decomposition. | researchgate.netresearchgate.net |
Mechanistic Insights into Imine Bond Formation Kinetics
The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. researchgate.netshodhsagar.com This first step results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. researchgate.netiosrjournals.orgresearchgate.net This addition step is generally reversible.
The subsequent and often rate-determining step is the acid-catalyzed dehydration (elimination of water) of the unstable carbinolamine intermediate to form the stable C=N double bond of the imine. iosrjournals.orglibretexts.orgwjpsonline.com The acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a much better leaving group (H₂O). libretexts.org Loss of water generates a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen atom by a base (such as water or another amine molecule) yields the neutral imine product and regenerates the acid catalyst. libretexts.org
The kinetics of imine formation are highly dependent on the pH of the reaction medium. libretexts.org The reaction rate reaches a maximum at a weakly acidic pH, typically between 4 and 5. libretexts.orglibretexts.org This pH dependency can be explained by examining the requirements of the key mechanistic steps:
At high pH (alkaline conditions): There is an insufficient concentration of acid to effectively protonate the carbinolamine's hydroxyl group. libretexts.org This makes the elimination of water slow, and it often becomes the rate-limiting step. echemi.comstackexchange.com
At low pH (strongly acidic conditions): The amine nucleophile becomes protonated to form a non-nucleophilic ammonium (B1175870) salt (R-NH₃⁺). libretexts.orgwjpsonline.com This protonation prevents the initial nucleophilic attack on the carbonyl carbon, thereby inhibiting the reaction from starting. libretexts.orglibretexts.orgstackexchange.com
Table 2: Mechanistic Steps and Kinetic Factors in Imine Formation
| Step | Description | Key Species | Kinetic Influence | References |
|---|---|---|---|---|
| 1. Nucleophilic Addition | The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon. | Primary Amine, Carbonyl Compound, Carbinolamine (Tetrahedral Intermediate) | Inhibited by very low pH due to protonation of the amine, making it non-nucleophilic. | researchgate.netlibretexts.orgshodhsagar.com |
| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming the neutral carbinolamine. | Zwitterionic intermediate, Carbinolamine | A rapid equilibrium step. | libretexts.orglibretexts.org |
| 3. Protonation of Hydroxyl Group | An acid catalyst protonates the hydroxyl group of the carbinolamine. | Carbinolamine, Acid Catalyst (H⁺), Protonated Carbinolamine | Crucial for making the -OH a good leaving group (-OH₂⁺). Slowed by high pH (insufficient acid). | libretexts.orglibretexts.org |
| 4. Dehydration (Elimination) | The protonated hydroxyl group leaves as a water molecule, forming an iminium ion. | Protonated Carbinolamine, Iminium Ion, Water | Often the rate-determining step. This step is acid-catalyzed. | libretexts.orgwjpsonline.com |
| 5. Deprotonation | A base removes a proton from the nitrogen to form the final neutral imine and regenerate the catalyst. | Iminium Ion, Base (e.g., H₂O), Imine (Schiff Base) | Leads to the final stable product. | libretexts.orglibretexts.org |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR and Raman), and mass spectrometry offer complementary information, enabling a thorough characterization of the target molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of Schiff bases in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.
For the related and extensively studied compound N,N'-bis(salicylidene)ethylenediamine, the ¹H NMR spectrum exhibits characteristic signals that confirm its structure. amazonaws.com A key signal is the resonance of the azomethine proton (-CH=N-), which typically appears as a singlet in the downfield region, often around 8.91 ppm. amazonaws.com The protons of the ethylene (B1197577) bridge (-CH₂-CH₂-) usually appear as a singlet as well, while the aromatic protons produce a complex multiplet pattern in their characteristic region. amazonaws.comchemicalbook.com The presence of a phenolic hydroxyl group in this specific analogue introduces a highly deshielded singlet, observed at approximately 12.92 ppm. amazonaws.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The imine carbon (C=N) signal is particularly diagnostic, appearing significantly downfield, for instance, at 160.93 ppm for N,N'-bis(salicylidene)ethylenediamine. amazonaws.com The carbons of the ethylene bridge and the aromatic rings resonate at chemical shifts typical for sp³ and sp² hybridized carbons, respectively. amazonaws.com Two-dimensional (2D) NMR techniques, such as HMBC, can be employed to establish long-range correlations between protons and carbons, further confirming the structural assignments. nih.gov
| Nucleus | Functional Group | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Phenolic (-OH) | 12.92 (singlet) |
| ¹H | Azomethine (-CH=N-) | 8.91 (singlet) |
| ¹H | Aromatic (Ar-H) | Multiplet |
| ¹³C | Phenolic (C-OH) | 164.51 |
| ¹³C | Azomethine (C=N) | 160.93 |
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is highly effective for identifying the functional groups present in a molecule. researchgate.netnih.gov For Schiff bases of the Benzenamine, N,N'-1,2-ethanediylidenebis- type, the most prominent and diagnostic absorption band in the FTIR spectrum is that of the azomethine (C=N) stretching vibration. amazonaws.comresearchgate.net This band typically appears as a strong absorption in the region of 1600–1630 cm⁻¹. amazonaws.comresearchgate.net For example, in the N,N'-bis(salicylidene)ethylenediamine ligand, this band is observed at 1610 cm⁻¹. amazonaws.com Upon coordination to a metal ion, this band often shifts to a lower frequency, indicating the involvement of the imine nitrogen in the coordination. amazonaws.com
Other significant bands include the aromatic C-H stretching vibrations, which are typically observed above 3000 cm⁻¹, and the C-C aromatic stretching vibrations, which appear in the 1400 to 1600 cm⁻¹ range. amazonaws.commdpi.com The stretching vibrations of the aliphatic C-H bonds of the ethylene bridge are found in the 2800-3000 cm⁻¹ region. researchgate.net In derivatives containing phenolic groups, a broad O-H stretching band can be observed in the high-frequency region of 3200-2400 cm⁻¹. amazonaws.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3200-2401 | ν(O-H) | Medium, Broad |
| 3049 | ν(C-H) aromatic | Weak |
| 1610 | ν(C=N) azomethine | Strong |
| 1190 | ν(C-O) phenolic | - |
High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. rsc.org Techniques such as electrospray ionization (ESI) are commonly used to generate molecular ions, such as the protonated molecule [M+H]⁺. amazonaws.com For N,N'-bis(salicylidene)ethylenediamine, with a molecular formula of C₁₆H₁₆N₂O₂, the expected molecular weight is 268.31 g/mol , which can be precisely confirmed by HRMS. chemicalbook.comchemsrc.com
Analysis of the fragmentation patterns observed in the mass spectrum provides valuable structural information. nih.gov For Schiff bases of this type, common fragmentation pathways may include the cleavage of the C-N bonds, the scission of the ethylene bridge, or the fragmentation of the aromatic rings. The identification of these characteristic fragment ions helps to piece together the molecular structure and corroborate the data obtained from other spectroscopic methods.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallographic analysis of derivatives of Benzenamine, N,N'-1,2-ethanediylidenebis- reveals key structural features. For instance, the structure of N,N′-Bis(3-methoxybenzylidene)ethane-1,2-diamine shows that the molecule adopts a twisted E configuration with respect to the C=N azomethine bond. nih.gov The bond lengths and angles are generally within the expected ranges for the corresponding bond types. The C=N double bond is a key feature, and its length provides insight into the imine character.
The conformation of the molecule is defined by its torsional angles. A significant feature is often the dihedral angle between the two phenyl rings, which indicates the degree of twisting in the molecule. In N,N′-Bis(3-methoxybenzylidene)ethane-1,2-diamine, this angle is 69.52 (5)°. nih.gov The planarity of the imino group with the aromatic ring is another important conformational aspect. nih.gov
| Parameter | Description | Value |
|---|---|---|
| Dihedral Angle | Between the two phenyl rings | 69.52 (5)° |
| Torsion Angle | C9–O1–C2–C1 | -179.56 (8)° |
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a study of the supramolecular structure. This packing is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π–π stacking interactions.
Conformational Dynamics and Isomerism Studies
The structural flexibility of Benzenamine, N,N'-1,2-ethanediylidenebis-, a Schiff base ligand, gives rise to a complex conformational landscape. The molecule's dynamics are primarily governed by isomerism around the imine bonds and rotational freedom of the terminal phenyl groups. These conformational properties are crucial as they can influence the ligand's coordination behavior with metal ions and the resulting properties of the metal complex.
Anti (E) Isomer: The phenyl group on the imine carbon and the ethylenediamine (B42938) backbone on the imine nitrogen are on opposite sides of the double bond. This configuration is generally considered to be the more stable, lower-energy form due to reduced steric hindrance. researchgate.net
Syn (Z) Isomer: The phenyl group and the ethylenediamine backbone are on the same side of the double bond. This arrangement is typically higher in energy.
Studies on related heterocyclic imines have shown that the anti-conformer is energetically favored over the syn-conformer. researchgate.net The energy barrier between these isomers is substantial enough to allow for their distinct existence under certain conditions. Interconversion from the more stable anti form to the higher-energy syn form can sometimes be achieved through external stimuli, such as UV light irradiation, with the molecule reverting to the thermodynamically stable anti-isomer upon removal of the stimulus. researchgate.net While specific experimental data for Benzenamine, N,N'-1,2-ethanediylidenebis- is not extensively detailed in the literature, the principles of C=N bond isomerism observed in other Schiff bases are directly applicable.
In addition to isomerism at the imine bond, the molecule exhibits conformational flexibility due to rotation around its single bonds. The most significant of these are the rotations of the terminal phenyl groups. The freedom of these groups to rotate is hindered by an energy barrier, which can be quantified experimentally and computationally. The primary rotations to consider are around the C-C bond connecting the phenyl ring to the imine carbon and the C-N single bond.
Research on analogous molecular structures provides insight into the magnitude of these rotational barriers. Computational studies, often employing Density Functional Theory (DFT), and experimental methods like variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the free energies of activation for these rotational processes. mdpi.comresearchgate.net
For example, DFT calculations on N-Benzhydrylformamides, which also contain phenyl groups attached to a nitrogen-containing framework, have estimated the rotational barrier for a phenyl group. mdpi.com Similarly, studies on other ortho-hydroxyaryl Schiff bases have calculated the energy barriers for the rotation of the phenol (B47542) group around the C–N bond. mdpi.com These values, while not specific to Benzenamine, N,N'-1,2-ethanediylidenebis-, provide a scientifically grounded approximation of the energy required for such conformational changes.
| Rotation Type | Analogous Compound Class | Method | Calculated Energy Barrier (kcal/mol) | Calculated Energy Barrier (kJ/mol) | Reference |
|---|---|---|---|---|---|
| Phenyl Group Rotation | N-Benzhydrylformamide | DFT | 3.06 | 12.80 | mdpi.com |
| Phenol Group Rotation (around C-N bond) | o-hydroxyaryl Schiff base | DFT | 1.67 - 2.15 | 7 - 9 | mdpi.com |
The data indicates that the barriers to rotation are relatively low, suggesting that the phenyl groups are not fixed in a single orientation at room temperature and that the molecule is conformationally dynamic in solution. The specific steric and electronic environment in Benzenamine, N,N'-1,2-ethanediylidenebis- would ultimately determine the precise values for its rotational barriers.
Coordination Chemistry of Benzenamine, N,n 1,2 Ethanediylidenebis and Its Metal Complexes
Ligand Design Principles and Coordination Modes
"Benzenamine, N,N'-1,2-ethanediylidenebis-," a type of Schiff base ligand, exhibits versatile coordination behavior, primarily dictated by the electronic and steric properties of its constituent parts. The design of this ligand and its derivatives is crucial for tuning the properties of the resulting metal complexes.
Chelation Properties of the Bis-Imine Moiety
The core of "Benzenamine, N,N'-1,2-ethanediylidenebis-" features a bis-imine (C=N) moiety, which is fundamental to its chelating ability. Schiff bases containing nitrogen and oxygen donor atoms are known to form stable complexes with metal ions. nanobioletters.com The lone pair of electrons on the imine nitrogen atoms makes them effective coordination sites. mocedes.org In many Schiff base complexes, the ligand acts as a bidentate or tetradentate chelating agent. nanobioletters.comresearchgate.net For instance, in similar structures, coordination to the metal center occurs via the deprotonated phenolate (B1203915) oxygen and the azomethine nitrogen atoms. researchgate.net
Influence of Substituents on Coordination Behavior
The coordination behavior of "Benzenamine, N,N'-1,2-ethanediylidenebis-" can be systematically modified by introducing substituents on the aniline (B41778) rings. These substituents can exert both electronic and steric effects, influencing the stability and reactivity of the metal complexes.
Electron-donating substituents on the aniline ring increase the electron density on the imine nitrogen atoms, enhancing their basicity and, consequently, their ability to coordinate to a metal center. researchgate.net This increased donor strength generally leads to the formation of more stable metal complexes. researchgate.net Conversely, electron-withdrawing groups decrease the electron density on the nitrogen atoms, weakening the ligand-metal bond and reducing the stability of the complex. researchgate.net
The position of the substituents also plays a critical role. Steric hindrance from bulky substituents near the coordination sites can influence the geometry of the resulting complex and may even prevent the coordination of certain metal ions. This principle is utilized in ligand design to control the coordination number and geometry around the metal center, which is crucial for applications in catalysis and material science.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with "Benzenamine, N,N'-1,2-ethanediylidenebis-" and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and the oxidation state of the metal center.
Complexes with First-Row Transition Metals (e.g., Fe, Co, Ni, Cu, Zn)
"Benzenamine, N,N'-1,2-ethanediylidenebis-" and related Schiff base ligands readily form complexes with first-row transition metals. mdpi.com The synthesis of these complexes is often straightforward, involving the direct reaction of the ligand with metal salts like chlorides or acetates in alcoholic solutions. nih.govresearchgate.net
For example, iron complexes of similar Schiff bases have been synthesized and characterized. nih.gov Cobalt(II) complexes with related bis(imino)pyridine ligands have been prepared by reacting the ligand with CoCl2. nih.gov Similarly, nickel(II) and copper(II) complexes are readily accessible and have been studied for their structural and electronic properties. mdpi.com The resulting complexes often exhibit distinct colors, which are indicative of the d-d electronic transitions of the metal ion in the specific ligand field environment. mocedes.org
Characterization of these complexes typically involves infrared (IR) spectroscopy, where a shift in the C=N stretching frequency upon coordination provides evidence of the imine nitrogen binding to the metal. nanobioletters.com Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the complex. mdpi.com
Table 1: Examples of First-Row Transition Metal Complexes with Related Schiff Base Ligands
| Metal Ion | Ligand Type | Proposed Geometry | Reference |
| Fe(III) | Salen-type | Octahedral | nih.gov |
| Co(II) | Bis(imino)pyridine | --- | nih.gov |
| Ni(II) | Salen-type | Square Planar | mdpi.com |
| Cu(II) | Salen-type | Square Planar | mdpi.com |
| Zn(II) | Schiff Base | --- | nih.gov |
Complexes with Precious Metals (e.g., Pd)
"Benzenamine, N,N'-1,2-ethanediylidenebis-" and its derivatives also form complexes with precious metals like palladium. researchgate.net A palladium(0) complex, [N,N'‐1,2‐ethanediylidenebis[2,6‐dimethylbenzenamine‐κN]][(3,4‐η)‐2,5‐furandione]palladium, has been synthesized by reacting N,N'-1,2-ethanediylidenebis(2,6-dimethylbenzenamine) with a palladium(0) source and maleic anhydride. researchgate.net These types of complexes are of interest for their potential applications in catalysis, such as cross-coupling reactions. researchgate.net The synthesis and characterization of palladium(II) complexes with various nitrogen-containing ligands are also well-documented, suggesting that "Benzenamine, N,N'-1,2-ethanediylidenebis-" can form stable Pd(II) complexes. nih.gov
Stoichiometry and Oxidation States of Metal Centers
The stoichiometry of the metal complexes formed with "Benzenamine, N,N'-1,2-ethanediylidenebis-" and related ligands depends on the coordination preferences of the metal ion and the nature of the ligand. Commonly observed stoichiometries include 1:1 and 1:2 metal-to-ligand ratios. nanobioletters.com In many cases, the ligand acts as a tetradentate donor, wrapping around a single metal ion to form a 1:1 complex.
The oxidation state of the metal center in these complexes can vary. For first-row transition metals, +2 and +3 oxidation states are common. For example, iron is often found in the +3 oxidation state in its Schiff base complexes, nih.gov while cobalt, nickel, and copper are typically in the +2 oxidation state. mdpi.comnih.gov The stability of a particular oxidation state is influenced by the electronic properties of the ligand. For instance, ligands with hard donor atoms like phenolate oxygen can stabilize higher oxidation states of the metal ion. researchgate.net The oxidation state of the metal can often be determined using techniques like cyclic voltammetry or by analyzing the electronic spectra of the complex.
Table 2: Common Oxidation States and Stoichiometries
| Metal | Common Oxidation State | Typical M:L Stoichiometry |
| Fe | +3 | 1:1 |
| Co | +2 | 1:1, 1:2 |
| Ni | +2 | 1:1 |
| Cu | +2 | 1:1 |
| Zn | +2 | 1:1 |
| Pd | 0, +2 | 1:1 |
Structural Analysis of Metal Complexes
The structural elucidation of metal complexes involving Benzenamine, N,N'-1,2-ethanediylidenebis- (a member of the salen-type Schiff base family) is critical to understanding their chemical reactivity and physical properties. X-ray crystallography and other spectroscopic methods have revealed a diversity of coordination environments, influenced by the nature of the metal ion, its oxidation state, and the presence of any ancillary ligands.
Coordination Geometries and Distortions (e.g., Square Planar, Tetrahedral, Trigonal Bipyramidal)
The tetradentate N₂O₂ or N₄ coordination sphere provided by salen-type ligands allows for the formation of complexes with various metal ions, typically resulting in four, five, or six-coordinate geometries. The most common geometries observed are square planar and octahedral.
For divalent transition metal ions like Ni(II), square planar coordination is frequently observed. In contrast, metal ions such as Co(II), Ni(II), and Mn(III) often adopt six-coordinate octahedral or distorted octahedral geometries. mocedes.orgresearchgate.netajpojournals.orgresearchgate.net For instance, complexes of a related Schiff base ligand with Co(II) and Ni(II) have been proposed to have an octahedral structure, where the Schiff base acts as a bidentate ligand with two molecules coordinating to the metal center along with two chloride ions. mocedes.org Similarly, Rhenium(I) tricarbonyl complexes with N,N′-bis(substituted benzylidene)ethane-1,2-diamine ligands exhibit a distorted octahedral geometry. researchgate.net
The addition of axial ligands or the coordination of solvent molecules can lead to five-coordinate geometries, such as square pyramidal or trigonal bipyramidal, or the more common six-coordinate distorted octahedral geometry. The specific geometry is a fine balance between the electronic configuration of the metal ion, steric factors imposed by the ligand and its substituents, and crystal packing forces.
| Metal Ion | Coordination Number | Typical Geometry | Reference |
|---|---|---|---|
| Ni(II) | 4 | Square Planar | researchgate.net |
| Ni(II) | 6 | Octahedral | mocedes.orgajpojournals.org |
| Co(II) | 6 | Octahedral | mocedes.orgajpojournals.org |
| Mn(III) | 6 | Octahedral | researchgate.net |
| Re(I) | 6 | Distorted Octahedral | researchgate.net |
| Cu(II) | 5 | Square Pyramidal | scirp.org |
| Cr(III) | 6 | Octahedral | scirp.org |
Metal-Ligand Bond Characterization
The coordination of Benzenamine, N,N'-1,2-ethanediylidenebis- to a metal center occurs through the lone pairs on the two imine (azomethine) nitrogen atoms. This formation of coordinate bonds is a key feature in the stability of the resulting complexes. The characterization of these metal-ligand bonds relies on techniques like infrared (IR) spectroscopy and single-crystal X-ray diffraction.
In IR spectroscopy, the C=N stretching frequency of the free Schiff base ligand is observed at a characteristic wavenumber. Upon coordination to a metal ion, this peak shifts, typically to a lower wavenumber. mocedes.org This shift is indicative of the donation of electron density from the azomethine nitrogen to the metal center, which weakens the C=N double bond and confirms the participation of the nitrogen atoms in coordination. mocedes.org
Chelate Ring Conformations and Strain
When the Benzenamine, N,N'-1,2-ethanediylidenebis- ligand coordinates to a metal center, it forms a five-membered chelate ring composed of the metal ion, the two imine nitrogen atoms, and the two carbon atoms of the ethylenediamine (B42938) bridge (M-N-C-C-N). This ring is not planar and adopts a puckered conformation to minimize steric strain.
Electronic Structure and Redox Properties of Metal Complexes
The electronic properties of metal complexes with Benzenamine, N,N'-1,2-ethanediylidenebis- and related ligands are of significant interest due to their potential applications in catalysis and materials science. The interaction between the metal d-orbitals and the ligand's π-system gives rise to a rich electronic structure that can be probed by spectroscopic and electrochemical techniques.
A key feature of many Schiff base ligands, particularly those derived from aromatic amines and aldehydes, is their potential to be "redox non-innocent". mdpi.com This means that the ligand itself can actively participate in redox reactions, acting as an electron reservoir. mdpi.comethz.ch Rather than the metal center being the sole site of oxidation or reduction, the ligand can be oxidized or reduced, often leading to the formation of stable ligand-based radicals. ethz.ch
This redox activity is due to the presence of electron-donating groups and an extended π-conjugated system. nih.gov The electronic structure of a complex might therefore be described as, for example, an intermediate spin metal(II) center antiferromagnetically coupled to a ligand-based radical, rather than a simple metal(III) center. ethz.ch
Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of these complexes. chemrxiv.org CV measurements can reveal the potentials at which the complex undergoes oxidation or reduction and whether these processes are reversible. Complexes with redox-active ligands can exhibit multiple, often reversible, one-electron transfer processes. nih.gov For example, a bis-amino-substituted N-heterocyclic carbene complex of copper was shown to feature two fully reversible one-electron transfer processes, which is characteristic of a redox-active ligand system. nih.gov This ability to access multiple stable oxidation states is a direct consequence of the ligand's ability to store and release electrons, which is a highly desirable property for catalytic applications. mdpi.com
Catalytic Applications and Reaction Mechanisms
Benzenamine, N,N'-1,2-ethanediylidenebis- as a Ligand in Homogeneous Catalysis
Benzenamine, N,N'-1,2-ethanediylidenebis-, a member of the α-diimine or Schiff base ligand family, serves as a versatile chelating agent in homogeneous catalysis. Its derivatives, featuring two nitrogen donor atoms, form stable complexes with a wide array of transition metals. These metal complexes are pivotal in mediating a variety of organic transformations due to the ligand's tunable steric and electronic properties. The core structure allows for systematic modifications, particularly on the aryl rings, enabling the fine-tuning of catalyst activity, selectivity, and stability.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination (C-N coupling), are fundamental methods for constructing carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.netnih.gov The efficiency of these catalytic systems is highly dependent on the ligand coordinated to the palladium center. Ligands stabilize the metal, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination.
While N-heterocyclic carbenes (NHCs) are widely recognized as effective ligands for these transformations, N,N-bidentate ligands like derivatives of Benzenamine, N,N'-1,2-ethanediylidenebis- also play a role. researchgate.netmdpi.com These diimine ligands can support palladium catalysts, enhancing their stability and influencing selectivity. For instance, the development of a bis(NHC)-Pd(II) complex based on a chiral diamine backbone has been reported for asymmetric Suzuki-Miyaura couplings. mdpi.com The modular nature of the Benzenamine, N,N'-1,2-ethanediylidenebis- scaffold allows for the synthesis of chiral variants, which are crucial for developing asymmetric cross-coupling methods to produce enantioenriched molecules. researchgate.netrsc.org
One of the most significant applications of Benzenamine, N,N'-1,2-ethanediylidenebis- and its substituted derivatives is in the field of olefin polymerization. seahipublications.org Late-transition metal complexes, particularly those of nickel(II) and palladium(II), featuring bulky α-diimine ligands are highly active catalysts for the polymerization of ethylene (B1197577) and α-olefins. These systems, often referred to as Brookhart-type catalysts, are notable for their ability to produce polyolefins with unique microstructures, including highly branched polymers, by a "chain-walking" mechanism.
The catalytic activity and the properties of the resulting polymer are profoundly influenced by the structure of the diimine ligand. For example, complexes of Group 4 metals (Ti, Zr, Hf) with [N,N] bidentate ligands have been extensively studied for their exceptional polymerization behaviors. mdpi.com The selection of the ligand, cocatalyst (typically methylaluminoxane, MAO), and polymerization conditions all affect the catalytic activity and polymer properties, such as molecular weight and tacticity. mdpi.com
Table 1: Ethylene Polymerization using Aniline-Derivative Based Pre-catalysts This table presents data on the polymerization of ethylene using pre-catalysts derived from substituted anilines, which form complexes structurally related to those of Benzenamine, N,N'-1,2-ethanediylidenebis-.
| Pre-catalyst Base | Cocatalyst | Polymer Yield (g) | Catalyst Activity (kg polymer/mol catalyst·h) |
|---|---|---|---|
| 2,6-dimethylaniline | MAO | 1.15 | 580 |
| 2,4,6-trimethylaniline | MAO | 0.98 | 490 |
Data adapted from research on ethylene polymerization conducted under 0.5 bar of ethylene pressure in toluene (B28343) for 30 minutes. seahipublications.org
The utility of metal complexes derived from Benzenamine, N,N'-1,2-ethanediylidenebis- and related Schiff base ligands extends beyond polymerization and cross-coupling. These catalysts are effective in a range of other organic reactions, including oxidation, reduction, and carbon-carbon bond formation.
For example, manganese(III) complexes incorporating bis-Schiff base ligands have demonstrated high efficiency in the catalytic epoxidation of olefins such as styrene (B11656) and cyclooctene. researchgate.net Using oxidants like iodosylbenzene (PhIO), these catalysts can achieve high conversion rates and selectivity for the corresponding epoxide. researchgate.net Similarly, nickel(II) and zinc(II) complexes bearing N,N'-bis(2-hydroxybenzyl)diethylenetriamine, a related ligand, have shown excellent catalytic activity in the Henry reaction, which involves the formation of a C-C bond between a nitroalkane and an aldehyde. mdpi.com
Table 2: Catalytic Epoxidation of Styrene with a Dinuclear Mn(III)-Schiff Base Complex This table shows the performance of a dinuclear Manganese(III) complex with a ligand related to Benzenamine, N,N'-1,2-ethanediylidenebis- in the epoxidation of styrene using different oxidants.
| Oxidant | Conversion (%) | Epoxide Selectivity (%) |
|---|---|---|
| PhIO | 95 | 92 |
| NaOCl | 70 | 65 |
Data reflects the higher efficiency observed when iodosylbenzene (PhIO) is used as the oxygen atom donor. researchgate.net
Design Principles for High-Performance Catalysts
The creation of highly active and selective homogeneous catalysts relies on the rational design of the ligand environment around the metal center. For catalysts based on the Benzenamine, N,N'-1,2-ethanediylidenebis- scaffold, performance is dictated by a combination of steric and electronic factors, as well as the potential for the ligand to cooperate with the metal during the reaction.
The steric and electronic properties of the Benzenamine, N,N'-1,2-ethanediylidenebis- ligand can be precisely controlled by introducing substituents on the N-aryl rings. rsc.org
Steric Effects : Placing bulky groups, such as isopropyl or methyl groups, at the ortho positions of the aryl rings creates a crowded environment around the metal center. cymitquimica.comchemicalbook.com This steric hindrance can influence the catalyst's selectivity, control the coordination of substrates, and prevent catalyst deactivation pathways like dimerization. In olefin polymerization, bulky substituents are known to decrease the rate of chain transfer relative to propagation, leading to higher molecular weight polymers. researchgate.net
Electronic Effects : The electron-donating or electron-withdrawing nature of substituents on the aryl rings alters the electron density at the metal center. rsc.org Electron-donating groups increase the electron density on the metal, which can enhance its reactivity in oxidative addition steps. Conversely, electron-withdrawing groups make the metal more electrophilic, which can be beneficial for activating substrates. This electronic tuning is critical for optimizing every step of a catalytic cycle.
Modern catalyst design increasingly exploits the concept of metal-ligand cooperativity (MLC), where the ligand is not a passive scaffold but an active participant in the reaction mechanism. uu.nl Instead of merely occupying space in the metal's coordination sphere, cooperative ligands can be involved in substrate activation, bond cleavage, and bond formation. nih.govethz.ch
In complexes with Benzenamine, N,N'-1,2-ethanediylidenebis- and its derivatives, cooperativity can manifest in several ways. The imine (C=N) bonds can be involved in redox processes, or the ligand backbone could be deprotonated/protonated to facilitate substrate activation. nih.gov For instance, in reactions involving hydrogen transfer, a nitrogen atom on the ligand might accept a proton from the substrate, facilitating its coordination to the metal. This bifunctional activation, involving both the acidic metal center and the basic ligand site, can significantly lower the activation energy of the reaction compared to a mechanism where the ligand is just a spectator. ethz.chnih.gov This cooperative approach provides a powerful strategy for developing highly efficient catalysts for challenging chemical transformations. uu.nl
Mechanistic Pathways of Catalytic Cycles
Complexes derived from Benzenamine, N,N'-1,2-ethanediylidenebis- and related salen-type ligands are renowned for their catalytic prowess in a variety of chemical transformations, including polymerization and asymmetric synthesis. chemimpex.comscirp.org The efficacy of these catalysts is deeply rooted in the mechanistic pathways of their catalytic cycles. Understanding these pathways, from the initial activation of a stable precatalyst to the intricate details of intermediate species and the factors that dictate reaction outcomes, is paramount for designing more efficient and selective catalytic systems. The tetradentate nature of these ligands, typically featuring a planar N2O2 or N2N2 coordination sphere, allows them to form stable and well-defined complexes with a multitude of metal ions, providing a versatile platform for catalytic applications. medcraveonline.com
Key Intermediates and Transition States
Once the active catalyst is formed, it enters the catalytic cycle, which proceeds through a series of key intermediates and transition states. The structure and reactivity of these transient species dictate the course and outcome of the reaction.
In many reactions catalyzed by metal-salen type complexes, the metal center is the locus of activity. For atom-transfer reactions, such as the epoxidation of olefins, the active catalyst reacts with a stoichiometric oxidant (e.g., iodosylbenzene, PhIO) to generate a high-valent metal-oxo intermediate. This oxenoid species is a key intermediate that subsequently transfers its oxygen atom to the olefin substrate. The geometry of the approach of the substrate to this intermediate, governed by the ligand's steric and electronic properties, determines the stereoselectivity of the reaction.
In the context of polymerization, the mechanism typically involves monomer coordination followed by insertion. During the ring-opening polymerization of lactide by metal-salen alkoxide complexes, the catalytic cycle involves the following key steps:
Coordination: The lactide monomer coordinates to the Lewis acidic metal center of the catalyst.
Nucleophilic Attack: The alkoxide group, which is part of the catalyst, attacks the carbonyl carbon of the coordinated monomer. This occurs via a transition state where the new C-O bond is forming and the acyl-oxygen bond of the lactide ring is breaking.
Insertion and Ring-Opening: The lactide ring opens and is inserted into the metal-alkoxide bond, elongating the polymer chain and regenerating the metal-alkoxide active site, which is now ready to coordinate the next monomer.
Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the structures of these intermediates and transition states. nih.gov For instance, in lactide polymerization with achiral aluminum-salen catalysts, DFT calculations have shown that the flexible ligand framework can adopt a chiral conformation upon monomer coordination. nih.gov This induced chirality in the catalytic pocket creates diastereomeric transition states for the insertion of the two different lactide enantiomers (R- and S-lactide), providing a mechanism for stereocontrol even with an achiral catalyst. nih.gov
Factors Governing Catalytic Activity and Selectivity
The performance of a catalyst is measured by its activity (rate of reaction) and selectivity (preference for a particular product or stereoisomer). For catalysts based on Benzenamine, N,N'-1,2-ethanediylidenebis- ligands, these properties are governed by a delicate interplay of several factors.
Steric and Electronic Effects The substituents on the ligand framework exert profound control over the catalyst's behavior. nih.gov
Steric Hindrance: The size of the substituents near the metal center is a critical factor. nih.gov In the isoselective polymerization of lactide with indium salen catalysts, bulky ortho-substituents on the salicylaldehyde (B1680747) rings are essential for achieving high stereoselectivity. nih.gov Altering these groups, for example, from a tert-butyl to a less bulky methyl group, can significantly decrease the isoselectivity of the resulting polymer. nih.gov Conversely, in some olefin polymerization reactions, excessively bulky substituents can hinder the approach of the monomer to the active site, thereby reducing catalytic activity. nih.gov
Electronic Tuning: The electron-donating or electron-withdrawing nature of the substituents can modulate the Lewis acidity and redox potential of the metal center. This, in turn, influences its ability to coordinate substrates and its reactivity in key steps like oxidative addition or monomer insertion. nih.gov
Catalyst Aggregation The state of the catalyst in solution can significantly impact its performance. Aggregation of catalyst molecules can lead to the formation of less active or non-selective species. nih.gov As noted previously, dinuclear indium salen complexes are less active than their mononuclear counterparts in lactide polymerization. nih.gov Preventing this aggregation, for instance, by designing ligands that favor the formation of mononuclear species, is a key strategy for optimizing catalytic activity. nih.gov
Control of Polymer Microstructure (e.g., Branching Degree) In olefin polymerization, the catalyst structure can control the microstructure of the resulting polymer, including the degree of branching. Certain late-transition-metal catalysts supported by diimine ligands (structurally related to the title compound) can undergo a process known as "chain walking." mdpi.com In this process, the metal center can migrate along the polymer backbone before or after monomer insertion, which results in the formation of branches. The propensity for chain walking versus monomer insertion is influenced by the ligand structure, the metal, and the reaction conditions. For some nickel catalysts, the addition of a redox agent can inhibit the chain-walking ability of the active species, leading to a decrease in the branching density of the polyethylene (B3416737) produced. mdpi.com This provides a handle to tune the polymer properties from linear to branched by external stimuli.
The following table illustrates how modifying ligand structure affects catalyst performance in polymerization.
| Catalyst System | Ligand Modification | Observed Effect | Governing Factor | Reference |
|---|---|---|---|---|
| Indium Salen | Changing ortho-substituent from tert-butyl to methyl | Decreased isoselectivity in lactide polymerization | Steric Control | nih.gov |
| BIAN-type Nickel | Addition of CoCp_2 (reductant) | Decreased branching density in ethylene polymerization | Inhibition of Chain Walking | mdpi.com |
| Aluminum Salen | Flexible C_3-carbon bridge in ligand backbone | Adoption of a chiral conformation, enabling stereocontrol | Conformational Effects | nih.gov |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like Benzenamine, N,N'-1,2-ethanediylidenebis-, DFT calculations would be instrumental in elucidating its fundamental chemical and physical properties.
Geometry Optimization and Energetic Stability
A primary application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For Benzenamine, N,N'-1,2-ethanediylidenebis-, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.
The energetic stability of the molecule would be assessed by its total electronic energy at the optimized geometry. A lower total energy indicates a more stable structure. Furthermore, frequency calculations are typically performed after geometry optimization to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as enthalpy, entropy, and Gibbs free energy, which are vital for predicting the spontaneity of reactions involving the molecule.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Charge Distribution)
The electronic properties of a molecule are governed by its molecular orbitals. DFT is particularly effective in calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For a related compound, Glyoxal (B1671930) Bis (N-Phenyl) Osazone, DFT calculations have been used to analyze these frontier orbitals. biomedres.us Similar analysis for Benzenamine, N,N'-1,2-ethanediylidenebis- would reveal its potential for charge transfer interactions and its electronic excitation properties.
The distribution of molecular orbitals would show the regions of electron density. For a π-conjugated system like Benzenamine, N,N'-1,2-ethanediylidenebis-, the HOMO is expected to be distributed over the π-system of the benzene (B151609) rings and the imine linkages, while the LUMO would also be located over these conjugated regions.
The charge distribution within the molecule can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This would reveal the partial atomic charges on each atom, providing insight into the molecule's polarity and the nature of its chemical bonds.
Table 1: Illustrative Frontier Molecular Orbital Data
| Parameter | Illustrative Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Specific DFT calculations are required for accurate data for Benzenamine, N,N'-1,2-ethanediylidenebis-.
Electrostatic Potential Mapping for Reactive Site Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For Benzenamine, N,N'-1,2-ethanediylidenebis-, these regions would likely be concentrated around the nitrogen atoms of the imine groups due to their lone pairs of electrons.
Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. These areas would likely be found around the hydrogen atoms of the benzene rings and the ethanediylidene bridge. The MEP map provides a clear, qualitative picture of the charge distribution and is a powerful predictor of intermolecular interactions. In a study of Glyoxal Bis (N-Phenyl) Osazone, the MEP plot was used to identify electron-rich and electron-poor regions, with blue indicating the strongest attraction and red indicating the strongest repulsion. biomedres.us
Advanced Computational Spectroscopic Predictions
Computational methods can also be used to predict various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its properties in more detail.
Ab Initio Calculation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Ab initio methods, such as those based on DFT, can be used to calculate the NMR chemical shifts of different nuclei (e.g., ¹H and ¹³C) in a molecule.
The calculation involves determining the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. The isotropic shielding value is then used to calculate the chemical shift relative to a standard reference compound (e.g., tetramethylsilane, TMS).
For Benzenamine, N,N'-1,2-ethanediylidenebis-, theoretical NMR chemical shifts would be calculated for each unique proton and carbon atom in the molecule. Comparing these calculated shifts with experimental NMR data would provide strong evidence for the proposed structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational changes, providing deeper insight into the molecule's behavior in solution.
Table 2: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts
| Atom | Illustrative ¹H Chemical Shift (ppm) | Atom | Illustrative ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.2 - 7.8 | Aromatic C | 120 - 150 |
| Imine C-H | 8.1 - 8.5 | Imine C | 160 - 165 |
Note: These are illustrative chemical shift ranges for similar structural motifs. Accurate values require specific calculations for Benzenamine, N,N'-1,2-ethanediylidenebis-.
Simulation of Vibrational (IR, Raman) Spectra
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule's normal modes of vibration.
These calculations are typically performed after geometry optimization and involve computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies can be compared with experimental IR and Raman spectra. This comparison helps in the assignment of the observed spectral bands to specific vibrational modes, such as C=N stretching, C-H bending, and aromatic ring vibrations.
The simulated spectra serve as a valuable tool for interpreting experimental data and confirming the presence of specific functional groups within the molecule. For instance, the characteristic C=N stretching frequency of the imine groups in Benzenamine, N,N'-1,2-ethanediylidenebis- would be a key feature in both the calculated and experimental spectra.
Table 3: Illustrative Calculated Vibrational Frequencies
| Vibrational Mode | Illustrative Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch | 1620 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
Note: These are typical frequency ranges for the specified vibrational modes. Precise values for Benzenamine, N,N'-1,2-ethanediylidenebis- would require specific DFT calculations.
Prediction of Electronic Absorption (UV-Vis) Spectra and Electronic Transitions
The electronic absorption properties of Benzenamine, N,N'-1,2-ethanediylidenebis- and related Schiff bases can be effectively predicted using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a widely employed method for this purpose due to its balance of accuracy and computational efficiency. scirp.org These calculations can determine the excitation energies, corresponding absorption wavelengths (λmax), and the intensity of electronic transitions (oscillator strength, f).
Theoretical studies on similar Schiff base ligands, often referred to as "salen" type ligands, reveal characteristic absorption bands in the UV-Vis region. researchgate.net Typically, intense bands observed in the ultraviolet region are assigned to π → π* transitions within the aromatic rings and the C=N imine groups. researchgate.net Lower energy bands, often appearing in the visible region, are generally attributed to n → π* transitions, involving the non-bonding electrons of the nitrogen atoms in the imine groups. researchgate.net
Computational models can simulate these spectra and provide a detailed assignment for each absorption band. For example, a TD-DFT calculation would yield data on the primary molecular orbitals involved in each electronic transition, confirming the nature of the excitation (e.g., HOMO → LUMO). The accuracy of these predictions can be enhanced by selecting appropriate functionals and basis sets and by including solvent effects in the calculation. scirp.org
| Transition Type | Typical Wavelength Region (nm) | Origin | Relative Intensity |
|---|---|---|---|
| π → π | ~250-350 | Electronic excitation within conjugated systems (aromatic rings, C=N bonds) | High |
| n → π | ~350-500 | Excitation of non-bonding electrons (e.g., nitrogen lone pair) to anti-bonding π* orbitals | Low to Medium |
Reaction Mechanism Elucidation through Computational Methods
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely pathway a reaction will follow.
A critical aspect of mechanistic studies is the localization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. DFT calculations are frequently used to find the geometry of the TS and compute this barrier. rsc.org
For instance, in catalyzed reactions where Schiff base ligands like Benzenamine, N,N'-1,2-ethanediylidenebis- are used, computational studies can compare different potential mechanisms. A study on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various ligands demonstrated this capability. rsc.org DFT calculations were used to map out both mononuclear and binuclear catalytic pathways. The results showed that for most diimine and phosphorus ligands studied, the binuclear pathway was energetically favored due to a lower calculated activation energy compared to the mononuclear pathway. rsc.org This type of analysis provides fundamental insights into the catalyst's mode of action.
| Ligand Type | Mononuclear Pathway Activation Energy (kcal/mol) | Binuclear Pathway Activation Energy (kcal/mol) | Favored Pathway |
|---|---|---|---|
| Diimine (L1) | 15.1 | 7.6 | Binuclear |
| Diimine (L2) | 12.9 | 8.8 | Binuclear |
| Phosphorus (L5) | 13.0 | 9.3 | Binuclear |
The solvent in which a reaction or measurement is performed can have a profound impact on molecular properties and reactivity. Computational models can account for these effects in silico. The most common approaches are implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. researchgate.net Explicit models involve including a number of individual solvent molecules in the calculation, offering a more detailed picture at a higher computational cost.
Theoretical studies have shown that solvent polarity can significantly alter molecular geometries and electronic properties. nih.gov For example, upon photoexcitation, changes in intramolecular hydrogen bond strengths can be influenced by the solvent environment. In one study, the intramolecular hydrogen bond O-H···O was found to be enhanced upon photoexcitation, with the most significant structural changes (e.g., shortening of the H···O distance) observed in nonpolar aprotic solvents. nih.gov This demonstrates the crucial role of the solvent in modulating excited-state properties.
Molecular Dynamics Simulations for Conformational Space and Interactions
While quantum mechanical calculations are excellent for studying the electronic properties of a single molecular geometry, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For a flexible molecule like Benzenamine, N,N'-1,2-ethanediylidenebis-, MD simulations can map its conformational space, identifying the most stable geometries and the energy barriers between them. These simulations typically employ a force field (e.g., OPLS-AA) to define the potential energy of the system. ulisboa.pt By running simulations in different environments (e.g., in a box of water or another solvent), one can study specific intermolecular interactions, such as hydrogen bonding with solvent molecules, and understand how the solvent structure forms around the solute.
Design of New Derivatives with Tuned Electronic and Optical Properties (e.g., Nonlinear Optics)
Computational chemistry serves as a powerful tool for the in silico design of new molecules with specific desired properties, reducing the need for lengthy and costly trial-and-error synthesis. This is particularly relevant in the field of materials science, such as in the development of materials with enhanced nonlinear optical (NLO) properties. mdpi.com NLO materials are crucial for applications in photonics and optoelectronics, including optical switching and data processing. scirp.org
The NLO response of a molecule is related to its hyperpolarizability (β). Quantum chemical calculations using DFT can accurately predict this property. researchgate.net By starting with a core structure like Benzenamine, N,N'-1,2-ethanediylidenebis-, chemists can computationally screen a library of new derivatives. This is often done by adding different functional groups, such as electron-donating groups (e.g., -NPh₂) and electron-withdrawing groups (e.g., -SO₂CF₃), to the molecular framework. mdpi.com These modifications can significantly alter the charge distribution and polarizability of the molecule, leading to a fine-tuning of its NLO response. This computational pre-screening allows researchers to identify the most promising candidates for synthesis and experimental validation. mdpi.com
Supramolecular Chemistry and Self Assembly
Non-Covalent Interactions in Solid-State and Solution (e.g., Hydrogen Bonding, Pi-Pi Stacking)
Pi-Pi Stacking: The planar phenyl rings in Benzenamine, N,N'-1,2-ethanediylidenebis- are expected to engage in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, are a significant driving force for the self-assembly of aromatic-containing molecules. The geometry of this stacking can vary, including face-to-face, parallel-displaced, and T-shaped arrangements, each contributing differently to the stability of the supramolecular architecture.
In solution, these non-covalent interactions persist, influencing the aggregation and self-organization of the molecules. The balance between solute-solute and solute-solvent interactions will determine the extent and nature of the self-assembled structures formed.
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The diimine functionality of Benzenamine, N,N'-1,2-ethanediylidenebis- makes it a suitable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the imine groups possess lone pairs of electrons that can coordinate to metal ions, acting as a bridge to link metal centers into extended one-, two-, or three-dimensional networks.
While specific examples of coordination polymers or MOFs constructed from Benzenamine, N,N'-1,2-ethanediylidenebis- are not prominently reported, the broader class of Schiff base ligands derived from ethylenediamine (B42938) are extensively used in this field. For instance, ligands with additional coordinating groups, such as carboxylates or pyridyls, are frequently employed to create robust and porous frameworks. The flexibility of the ethylenediamine backbone allows the ligand to adopt various conformations to accommodate the coordination preferences of different metal ions.
The properties of the resulting coordination polymers and MOFs, such as their porosity, thermal stability, and catalytic activity, are highly dependent on the choice of the metal ion and the structure of the organic ligand. The phenyl groups of Benzenamine, N,N'-1,2-ethanediylidenebis- could also play a role in the properties of the final material, for example, by influencing the framework's hydrophobicity or by participating in further non-covalent interactions within the pores.
Self-Assembled Monolayers and Surface Chemistry
The ability of molecules to form ordered, two-dimensional structures on solid substrates is the basis of self-assembled monolayers (SAMs). While there is a lack of specific studies on the formation of SAMs from Benzenamine, N,N'-1,2-ethanediylidenebis-, the general principles of surface chemistry suggest its potential in this area. Molecules with appropriate functional groups can anchor to a surface, and intermolecular interactions then drive the organization of the molecules into a monolayer.
For Benzenamine, N,N'-1,2-ethanediylidenebis-, the phenyl rings could facilitate its adsorption on surfaces like graphite (B72142) or gold through π-surface interactions. The orientation of the molecules within the monolayer would be governed by a combination of molecule-surface and intermolecular interactions, including van der Waals forces and potential C-H···π interactions.
The surface properties, such as wettability and chemical reactivity, can be tailored by the choice of the terminal groups of the molecules forming the SAM. While the parent compound lacks specific functional groups for strong surface binding (like thiols for gold surfaces), derivatives could be synthesized to incorporate such functionalities, enabling the formation of robust and well-ordered SAMs.
Template-Directed Synthesis of Advanced Architectures
Template-directed synthesis is a powerful strategy for the construction of complex molecular architectures, such as macrocycles and interlocked molecules. In this approach, a template molecule is used to pre-organize the reactants, facilitating a specific chemical reaction that would otherwise be inefficient.
Schiff base chemistry is widely employed in template-directed synthesis due to the reversible nature of the imine bond formation, which allows for error correction and the formation of the thermodynamically most stable product. Metal ions are often used as templates, coordinating to the donor atoms of the reactants and holding them in the correct orientation for cyclization or other desired reactions.
While there are no specific reports detailing the use of Benzenamine, N,N'-1,2-ethanediylidenebis- as a component in template-directed synthesis, its structural motifs are relevant. The ethylenediamine and aniline-derived portions are common building blocks in the synthesis of tetraaza macrocycles. A metal ion could, in principle, coordinate to the nitrogen atoms of precursor molecules, directing their condensation to form a macrocyclic ligand incorporating the Benzenamine, N,N'-1,2-ethanediylidenebis- framework. The size and coordination geometry of the metal template would play a crucial role in determining the size and structure of the resulting macrocycle.
Applications in Advanced Materials Science and Engineering
Polymer Chemistry and High-Performance Polyazomethines
Polyazomethines, also known as polyimines or poly(Schiff base)s, are a class of polymers characterized by the presence of the azomethine group in their main chain. These materials are noted for their advantageous properties, including high thermal stability, liquid crystallinity, and semiconducting behavior, making them candidates for high-performance applications. researchgate.net
Monomer Design for Polymerization
The design of monomers is a critical step in synthesizing polymers with desired properties. Benzenamine, N,N'-1,2-ethanediylidenebis- represents a simple yet versatile monomeric structure. It is typically formed through the condensation reaction of a dialdehyde (B1249045) (like glyoxal) with a primary amine (like aniline).
In the broader synthesis of polyazomethines, the strategy involves the polycondensation of aromatic diamines with aromatic dialdehydes. This approach allows for significant structural diversity. By selecting different amine and aldehyde precursors, researchers can tailor the resulting polymer's properties. For instance, the introduction of flexible ether linkages (e.g., using 4,4′-oxydianiline) or bulky side groups can modify solubility, processability, and molecular packing. researchgate.net The synthesis of azomethine bisphenol monomers has been achieved through the condensation of 4,4′-oxydianiline with various aromatic aldehydes, demonstrating a common route for creating monomers for high-performance polymers. researchgate.net
Table 1: Examples of Monomer Precursors for Polyazomethine Synthesis
| Diamine Precursor | Dialdehyde/Aldehyde Precursor | Resulting Monomer Type |
|---|---|---|
| 4,4′-Oxydianiline | 2-Hydroxy-3-methoxy-benzaldehyde | Azomethine Bisphenol researchgate.net |
| 4,4′-Oxydianiline | 2-Hydroxy-5-bromo-benzaldehyde | Azomethine Bisphenol researchgate.net |
This table is interactive. Click on the headers to sort.
Incorporation into Main Chain and Side Chain Polymers
The azomethine linkage is most commonly incorporated directly into the polymer backbone, forming main-chain polyazomethines. This is achieved through step-growth polymerization of difunctional monomers (diamines and dialdehydes). The resulting polymer chain benefits from the rigidity and planarity of the Schiff base unit, which often leads to materials with high melting points and excellent thermal resistance.
While less common, Schiff base moieties can also be incorporated as side chains. This can be accomplished by polymerizing a monomer that already contains a pendant Schiff base group. This architecture allows for the combination of a flexible polymer backbone (like a polysiloxane or polyacrylate) with the functional properties (e.g., chelating ability, optical activity) of the Schiff base side chains.
Influence on Polymer Architecture and Macromolecular Properties
The presence of the N,N'-1,2-ethanediylidenebis(benzenamine) unit and similar structures profoundly influences the final properties of the polymer.
Chain Propagation and Structure: The imine bonds serve as key propagation sites during polycondensation. The geometry of these bonds and the aromatic rings leads to rigid, linear polymer chains. This rigidity can induce liquid crystalline behavior, where the polymer chains self-align into ordered domains.
Thermal Stability: Aromatic polyazomethines are renowned for their exceptional thermal stability, a direct consequence of the strong bonding within the aromatic rings and the conjugated azomethine linkages. Thermogravimetric analysis (TGA) is commonly used to assess this property. For example, polyazomethines derived from 4,4′-oxydianiline have shown high thermal stability. researchgate.net The decomposition temperatures often exceed 400 °C, making them suitable for high-temperature applications.
Table 2: Thermal Properties of a Representative Polyazomethine (P-HNA) *
| Property | Value |
|---|---|
| Temperature at 10% Weight Loss (T10) | 439 °C |
| Temperature at Max. Decomposition Rate | 586 °C |
| Char Yield at 800 °C | 51% |
Data for polyazomethine derived from 4,4′-oxybis[N-(2-hydroxynaphthalidine)aniline]. researchgate.net
This table is interactive. Users can filter data based on property.
Functional Materials for Optoelectronics and Photonics
The delocalized π-electron systems inherent in polymers containing aromatic and azomethine groups give rise to interesting optical and electronic properties. These characteristics are foundational to their use in optoelectronic and photonic devices. mrs-j.orgmdpi.com
Design of Materials with Tuned Nonlinear Optical Responses
Nonlinear optical (NLO) materials are substances whose optical properties change in the presence of intense light. This phenomenon is crucial for technologies like optical switching and frequency conversion. Organic molecules with extended π-conjugation, often featuring electron-donating and electron-accepting groups, can exhibit significant NLO responses. nih.gov
The structure of Benzenamine, N,N'-1,2-ethanediylidenebis- provides a conjugated pathway. By modifying the terminal aniline (B41778) rings with donor (e.g., -OCH₃, -N(CH₃)₂) or acceptor (e.g., -NO₂, -CN) groups, it is possible to engineer the molecule's electronic asymmetry and enhance its hyperpolarizability, a measure of NLO activity. nih.gov Theoretical and experimental studies on various organic compounds, including other Schiff bases and chalcones, have demonstrated that chemical substitution is a powerful tool for tuning NLO properties. researchgate.netresearchgate.net The third-order NLO parameters of specifically designed organic molecules can be investigated using techniques like the Z-scan method to determine properties such as the nonlinear absorption coefficient (β) and nonlinear refractive index (n₂). researchgate.net
Semiconductor Applications
The same conjugated electronic structure that enables NLO responses also allows for charge transport, making polyazomethines a class of organic semiconductors. uni-ulm.de The overlapping p-orbitals along the polymer backbone create valence and conduction bands, although the energy gap is typically larger than in inorganic semiconductors.
The electrical conductivity of pristine polyazomethines is generally low but can be significantly increased through doping. Doping involves introducing chemical species (like iodine) that either remove electrons from the valence band (p-doping) or add electrons to the conduction band (n-doping), thereby increasing the number of mobile charge carriers. Studies on polyazomethines synthesized via oxidative polycondensation have shown that their electrical conductivity can be substantially enhanced upon iodine doping, highlighting their potential for use in electronic components. researchgate.net The ability to form thin films and their thermal stability further enhances their suitability for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netmdpi.com
Sensor Development Methodologies and Design Principles
The design of sensors utilizing Benzenamine, N,N'-1,2-ethanediylidenebis- and its derivatives leverages the compound's ability to form stable complexes with various analytes, leading to detectable changes in its physical or chemical properties. These changes, such as color or electrochemical response, form the basis of the sensing mechanism.
Chemodosimeters are molecules that undergo an irreversible chemical reaction with an analyte, resulting in a signal. While specific studies on Benzenamine, N,N'-1,2-ethanediylidenebis- as a chemodosimeter are not extensively documented, the principles of Schiff base chemosensor design can be applied. The core design involves incorporating a reactive site that selectively binds with the target ion, triggering a signaling cascade. For instance, the imine nitrogens and the aromatic rings can be functionalized to enhance selectivity and sensitivity towards specific metal ions or anions. The binding event can induce a color change (colorimetric sensing) that is visible to the naked eye or quantifiable by spectrophotometry.
The general mechanism for a Schiff base ligand acting as a colorimetric sensor for metal ions involves the coordination of the metal ion to the nitrogen atoms of the imine groups. This interaction alters the electronic distribution within the molecule, leading to a shift in the absorption spectrum and a visible color change. The selectivity of these sensors can be tuned by introducing different substituent groups on the benzene (B151609) rings, which can influence the ligand's affinity for specific metal ions.
Table 1: General Principles for Schiff Base Chemodosimeter Design
| Design Principle | Description |
| Analyte Recognition Site | The core part of the molecule that selectively binds to the target metal ion or anion. For Benzenamine, N,N'-1,2-ethanediylidenebis-, this is primarily the diimine bridge. |
| Signaling Unit | The part of the molecule that produces a detectable signal upon analyte binding. This is often a chromophore or fluorophore integrated into the Schiff base structure. |
| Linker | A structural component that connects the recognition site and the signaling unit, facilitating communication between them. |
| Reaction Mechanism | The specific chemical reaction (e.g., hydrolysis, cyclization) that occurs upon analyte binding, leading to an irreversible change in the sensor's properties. |
Electrochemical sensors based on Schiff bases like Benzenamine, N,N'-1,2-ethanediylidenebis- operate on the principle of converting the chemical interaction between the sensor and the analyte into a measurable electrical signal. These sensors typically consist of a working electrode modified with the Schiff base, a reference electrode, and a counter electrode.
The Schiff base can be immobilized on the electrode surface through various techniques such as drop-casting, electropolymerization, or covalent attachment. When the target analyte interacts with the immobilized ligand, it causes a change in the electrochemical properties of the electrode surface, which can be measured using techniques like cyclic voltammetry, differential pulse voltammetry, or electrochemical impedance spectroscopy. The sensitivity and selectivity of the sensor are influenced by the structure of the Schiff base, the method of immobilization, and the operating conditions. While specific data for Benzenamine, N,N'-1,2-ethanediylidenebis- is limited, related Schiff base compounds have been successfully employed in the fabrication of electrochemical sensors for the detection of heavy metal ions and other species.
Precursors in Dye Synthesis and Pigment Chemistry
Benzenamine, N,N'-1,2-ethanediylidenebis- serves as a versatile precursor in the synthesis of a variety of dyes and pigments, particularly azo dyes. The presence of two aromatic amine functionalities allows for the introduction of chromophoric groups, leading to the formation of colored compounds.
The color of a dye is determined by its chromophore, the part of the molecule responsible for absorbing light in the visible region. The chromophoric properties of dyes derived from Benzenamine, N,N'-1,2-ethanediylidenebis- can be tuned by making structural modifications to the parent molecule. This can be achieved by introducing various electron-donating or electron-withdrawing groups onto the benzene rings.
For example, the introduction of an electron-donating group (e.g., -OH, -NH2) can cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, resulting in a deeper color. Conversely, the introduction of an electron-withdrawing group (e.g., -NO2, -CN) can cause a hypsochromic shift (a shift to shorter wavelengths), leading to a lighter color. The position of these substituents on the aromatic ring also plays a crucial role in determining the final color of the dye.
Table 2: Effect of Substituents on Chromophore Properties (General)
| Substituent Group | Effect on Absorption Maximum | Resulting Color Change |
| Electron-Donating (e.g., -OH, -NH2, -OCH3) | Bathochromic Shift (to longer λ) | Deepening of color (e.g., yellow to orange/red) |
| Electron-Withdrawing (e.g., -NO2, -CN, -SO3H) | Hypsochromic Shift (to shorter λ) | Lightening of color (e.g., orange to yellow) |
The primary synthetic route for producing dye derivatives from Benzenamine, N,N'-1,2-ethanediylidenebis- involves diazotization followed by a coupling reaction. This is the fundamental chemistry for the formation of azo dyes.
The general procedure involves the following steps:
Diazotization: The primary aromatic amine groups of a derivative of Benzenamine, N,N'-1,2-ethanediylidenebis- are converted into diazonium salts by treatment with a cold, acidic solution of sodium nitrite.
Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine. This electrophilic substitution reaction forms the azo linkage (-N=N-), which is the chromophore responsible for the color of the dye.
By varying the starting aromatic amine (the diazo component) and the coupling component, a wide range of azo dyes with different colors and properties can be synthesized. The reaction conditions, such as temperature and pH, are critical for achieving a good yield and purity of the final dye product.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The classical synthesis of Benzenamine, N,N'-1,2-ethanediylidenebis- involves the condensation of salicylaldehyde (B1680747) and ethylenediamine (B42938). wikipedia.org While effective, future research is increasingly focused on developing more sustainable and efficient synthetic protocols.
One promising trend is the adoption of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. nih.gov This approach offers significant environmental benefits by reducing solvent waste, a key principle of green chemistry. nih.gov Mechanochemical synthesis of salen-type ligands has been shown to be a straightforward and efficient alternative to conventional solvent-based methods. nih.gov
Future explorations may focus on:
Solvent-free or low-solvent synthesis: Expanding on mechanochemical methods to develop scalable, solvent-free industrial processes. nih.gov
Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reaction times and improve energy efficiency in the synthesis of both the ligand and its derivatives. nih.gov
Catalyst- and additive-free methods: Developing synthetic pathways that proceed without the need for catalysts or additives, simplifying purification and reducing environmental impact. beilstein-journals.org
| Synthetic Method | Key Advantages |
| Mechanosynthesis | Reduced or no solvent usage, greener alternative. nih.gov |
| Microwave-assisted | Faster reaction times, increased energy efficiency. nih.gov |
| Catalyst-free | Simplified purification, reduced waste. beilstein-journals.org |
Development of Advanced Catalytic Systems for Challenging Transformations
Metal complexes of Benzenamine, N,N'-1,2-ethanediylidenebis- are well-established catalysts for a variety of organic transformations. chemimpex.combldpharm.com The future in this area lies in designing more sophisticated catalytic systems capable of mediating challenging and previously inaccessible chemical reactions.
Current research is focused on tuning the electronic and steric properties of the salen ligand through substitution on the salicylaldehyde or diamine backbone to enhance catalytic activity and selectivity. amazonaws.commdpi.com For instance, the incorporation of fluorine atoms into the salen ligand has been shown to boost the catalytic efficiency of its iron complexes in hydroboration reactions. researchgate.net
Emerging trends include:
Asymmetric Catalysis: The development of chiral salen complexes for enantioselective reactions remains a major focus. bldpharm.comnih.gov This is crucial for the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is required.
Tandem Catalysis: Designing multi-functional catalysts where a single salen-based complex can catalyze multiple sequential reactions in a one-pot process, improving atom economy and reducing waste. bldpharm.com
Photocatalysis: Exploring the use of salen complexes in light-driven chemical transformations, offering a green and sustainable approach to catalysis. bldpharm.com
Multi-functional Materials Design Based on Benzenamine, N,N'-1,2-ethanediylidenebis-
The unique coordination properties and stability of Benzenamine, N,N'-1,2-ethanediylidenebis- make it an excellent building block for the design of advanced, multi-functional materials. chemimpex.com Its ability to form stable complexes with a wide range of metals allows for the creation of materials with tailored electronic, optical, and magnetic properties. medcraveonline.com
Future research directions in this area include:
Sensors and Electronic Devices: The development of salen-based materials for use in chemical sensors and electronic devices is a growing field. chemimpex.com The interaction of metal-salen complexes with specific analytes can induce a measurable change in their optical or electronic properties, forming the basis for a sensing mechanism.
Polymer-supported Catalysts: Immobilizing salen complexes on polymeric supports is a strategy to bridge the gap between homogeneous and heterogeneous catalysis. researchgate.net This approach facilitates catalyst recovery and reuse, which is a key aspect of sustainable chemistry. researchgate.net
Electrocatalysts: Carbon-supported cobalt-salen complexes have shown promise as cost-effective electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. uwaterloo.ca Future work will likely focus on optimizing the performance and durability of these materials.
| Material Application | Key Feature of Salen Ligand |
| Sensors | Strong and selective metal ion binding. chemimpex.com |
| Polymer-supported catalysts | Facile functionalization for immobilization. researchgate.net |
| Electrocatalysts | Formation of stable, redox-active metal complexes. uwaterloo.ca |
Integration with Machine Learning and Artificial Intelligence for Predictive Design
For Benzenamine, N,N'-1,2-ethanediylidenebis- and its derivatives, AI and ML can be applied to:
Predict Catalytic Activity: ML models can be trained on existing data to predict the catalytic performance of new salen-based catalysts for specific reactions. umich.edu This can help researchers to quickly screen large virtual libraries of potential catalysts and prioritize the most promising candidates for synthesis.
Optimize Ligand Structure: Generative AI models can be used to design novel ligands with desired properties. uio.no By learning the relationship between ligand structure and catalytic activity, these models can propose new salen derivatives that are optimized for a particular application. uio.no
Accelerate Materials Discovery: AI can be used to predict the properties of new materials based on their chemical composition and structure. slideshare.net This can accelerate the discovery of new salen-based materials with tailored optical, electronic, or magnetic properties.
Fundamental Studies on Reactivity and Structure-Property Relationships
A deep understanding of the fundamental reactivity and structure-property relationships of Benzenamine, N,N'-1,2-ethanediylidenebis- and its metal complexes is crucial for the rational design of new catalysts and materials. nih.govsemanticscholar.org While much is known, there are still many open questions that will be the focus of future research.
Key areas for fundamental investigation include:
Conformational Dynamics: Salen complexes are not planar and can adopt various conformations, which can significantly influence their catalytic activity. semanticscholar.org Detailed studies of the conformational dynamics of these complexes in solution are needed to better understand their behavior under reaction conditions.
Electronic Structure and Bonding: The electronic structure of the metal center in a salen complex plays a critical role in its reactivity. amazonaws.com Advanced spectroscopic and computational techniques can provide detailed insights into the nature of the metal-ligand bonding and how it influences catalytic performance.
Reaction Mechanisms: Detailed mechanistic studies of catalytic reactions involving salen complexes are essential for understanding how these catalysts work and for developing more efficient systems. researchgate.net This includes identifying key reaction intermediates and understanding the factors that control the rate and selectivity of the reaction.
A quantitative structure-activity relationship (QSAR) study on Fe(III)-salen-like complexes demonstrated that the anticancer activity is highly dependent on the geometrical parameters, as well as the position and nature of substituents on the salen ligand. nih.gov This highlights the importance of understanding these fundamental relationships for designing more effective compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N,N'-1,2-ethanediylidenebis(benzenamine) derivatives, and how do substituents influence reaction efficiency?
- Methodology : The synthesis typically involves condensation reactions between 1,2-diaminoethane and substituted anilines under inert atmospheres. Solvent choice (e.g., ethanol or THF) and temperature control (60–80°C) are critical for yield optimization. Substituents like methoxy groups (e.g., 4-methoxy derivatives) enhance electron density, accelerating Schiff base formation, while steric hindrance from bulky groups (e.g., 2,6-diisopropyl) may require prolonged reaction times .
- Key Tools : Monitor reactions via TLC or HPLC. Purify via column chromatography using silica gel and characterize intermediates via melting point analysis.
Q. Which spectroscopic techniques are most effective for characterizing the electronic structure of N,N'-1,2-ethanediylidenebis(benzenamine) complexes?
- Methodology : Use UV-Vis spectroscopy to study π→π* and n→π* transitions in the ligand. Photoelectron spectroscopy (PES) provides ionization energy data, critical for understanding electron-donating/withdrawing effects of substituents (e.g., methoxy groups lower ionization energy by ~0.5 eV) .
- Advanced Pairing : Combine with DFT calculations to correlate experimental spectra with frontier molecular orbital (FMO) energies .
Q. How do substituents on the benzene rings affect the compound’s coordination behavior in transition metal complexes?
- Methodology : Electron-donating groups (e.g., –OCH₃) enhance ligand-to-metal charge transfer (LMCT) in complexes, as observed in nickel dibromide derivatives (e.g., C₂₈H₄₄Br₂N₂NiO₂). Test via cyclic voltammetry to assess redox activity and X-ray crystallography to determine binding geometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar N,N'-1,2-ethanediylidenebis(benzenamine) derivatives?
- Methodology : When NMR signals overlap (e.g., aromatic protons in chloro-substituted derivatives), employ 2D NMR (COSY, HSQC) for unambiguous assignment. For ambiguous mass spectrometry fragments, use high-resolution MS (HRMS) or cross-reference with isotopic patterns .
- Case Study : For isomers like 5-chloro vs. 4-chloro derivatives, compare experimental IR carbonyl stretches (Δν ~15 cm⁻¹) with computed vibrational spectra .
Q. What experimental design considerations are critical for evaluating the catalytic activity of metal complexes derived from this ligand?
- Methodology : Optimize metal-to-ligand ratios (e.g., 1:1 or 1:2) in complexes like nickel dibromide. Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) by varying substrates, solvents, and temperatures. Use GC-MS to quantify yields and ICP-OES to detect metal leaching .
- Troubleshooting : Low turnover numbers may indicate ligand degradation—monitor via in-situ Raman spectroscopy.
Q. How can computational models predict the environmental stability and degradation pathways of N,N'-1,2-ethanediylidenebis(benzenamine) derivatives?
- Methodology : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for hydrolytically labile groups (e.g., imine bonds). Simulate degradation under UV exposure using molecular dynamics (MD) to identify reactive intermediates. Validate with HPLC-MS analysis of photolysis products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
